Piribedil D8

Description

Structure

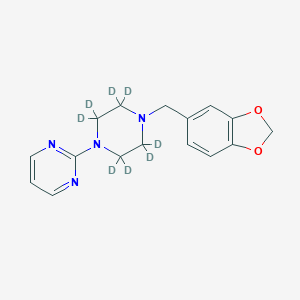

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piribedil D8 synthesis and isotopic labeling process.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Piribedil D8

Introduction

Piribedil, chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine, is a dopamine agonist primarily used in the treatment of Parkinson's disease.[1] Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes.[2] this compound is the deuterium-labeled version of Piribedil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4]

The strategic incorporation of deuterium can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE).[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions.[5][6] This property makes deuterated compounds like this compound invaluable tools in pharmaceutical research. They are frequently used as internal standards in quantitative bioanalysis (LC-MS/MS) to improve accuracy and precision, and to study drug metabolism pathways.[3][4][7]

This guide provides a detailed overview of the synthesis, isotopic labeling process, experimental protocols, and analytical characterization of this compound for researchers and drug development professionals.

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound is a multi-step process that focuses on the strategic introduction of eight deuterium atoms onto the piperazine ring. This specific labeling is chosen to ensure stability and prevent isotopic scrambling.[3] A plausible and effective synthetic route involves the preparation of a deuterated piperazine precursor, followed by sequential coupling with the pyrimidine and piperonyl moieties.[3]

The general synthetic pathway can be outlined as follows:

-

Deuteration of Piperazine: A suitable piperazine precursor is reduced using a deuterium source to yield piperazine-d8. This is a critical step for achieving high isotopic enrichment.

-

Coupling with 2-Chloropyrimidine: The synthesized piperazine-d8 is then coupled with 2-chloropyrimidine. This reaction forms the intermediate, 1-(2-pyrimidinyl)piperazine-d8.[3]

-

Final Coupling Reaction: The intermediate is subsequently reacted with piperonyl chloride to yield the final product, this compound.[3]

The efficiency of deuterium incorporation is influenced by factors such as the choice of deuterating agent, reaction temperature, and reaction time.[3]

References

- 1. Piribedil | C16H18N4O2 | CID 4850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. This compound|Deuterated Dopamine Agonist [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated Compounds [simsonpharma.com]

Physical and chemical properties of Piribedil D8.

An In-depth Technical Guide to the Physical and Chemical Properties of Piribedil D8

Introduction

This compound is the deuterium-labeled analog of Piribedil, a non-ergot dopamine agonist used in the management of Parkinson's disease.[1][2][3] The introduction of eight deuterium atoms into the piperazine ring of the Piribedil molecule makes it a valuable tool in analytical and research settings.[1] Its primary application is as an internal standard for the quantitative analysis of Piribedil in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] The use of a deuterated standard such as this compound enhances the accuracy and precision of bioanalytical methods by correcting for variations during sample preparation and instrumental analysis.[1]

Physical and Chemical Properties

The physicochemical properties of a drug substance are critical as they influence its formulation, delivery, and pharmacokinetic profile.[4][5] While extensive data on the deuterated form is specific to its analytical use, the properties of the parent compound, Piribedil, are well-characterized and provide a foundational understanding.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | [1] |

| CAS Number | 1398044-45-5 | [1][3] |

| Molecular Formula | C₁₆H₁₀D₈N₄O₂ | [1][3][6] |

| Molecular Weight | 306.39 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (up to 33.33 mg/mL with ultrasonic assistance) | [3] |

| pKa (Piribedil) | 6.94 and 1.3 | [7][8] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |

Pharmacology and Mechanism of Action

Piribedil exhibits a unique pharmacological profile, acting primarily on the dopaminergic and adrenergic systems.[1][9] This dual mechanism is central to its therapeutic effects in Parkinson's disease.

-

Dopaminergic System : Piribedil is a dopamine D2 and D3 receptor agonist, meaning it stimulates these receptors, mimicking the action of dopamine.[9][10][11] This is particularly relevant in Parkinson's disease, where the degeneration of dopaminergic neurons leads to a dopamine deficiency.[9] Some studies indicate a higher affinity for D3 receptors compared to D2 receptors.[1][10]

-

Adrenergic System : It also functions as an antagonist at α2-adrenergic receptors (specifically α2A and α2C subtypes).[1][9] This action enhances the release of norepinephrine, which can contribute to improved cognitive function and alertness.[9]

-

Other Receptors : Piribedil has minimal or low affinity for serotoninergic, cholinergic, and histaminergic receptors.[1]

Signaling Pathway Diagram

Caption: Dual mechanism of Piribedil on adrenergic and dopaminergic receptors.

Experimental Protocols

The characterization and quantification of this compound and its parent compound rely on established analytical techniques.[4] The most common application, as an internal standard, involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][12]

Protocol: Quantification of Piribedil in Human Plasma using this compound

This protocol is adapted from a validated LC-MS/MS method for bioequivalence studies.[12][13]

1. Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of human plasma, add a known concentration of this compound (internal standard).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

-

Mobile Phase: Isocratic elution with 75% ammonium acetate buffer (10 mM) and 25% acetonitrile.[12][13]

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[12]

-

MRM Transitions:

-

Data Analysis: The concentration of Piribedil in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.

Experimental Workflow Diagram

References

- 1. This compound|Deuterated Dopamine Agonist [benchchem.com]

- 2. targetmol.cn [targetmol.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labinsights.nl [labinsights.nl]

- 5. pharmainventor.com [pharmainventor.com]

- 6. keyorganics.net [keyorganics.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 10. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 12. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Piribedil D8 as a Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Piribedil and its deuterated analog, Piribedil D8, with a primary focus on its role as a dopamine receptor agonist. Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, exhibiting partial agonism at dopamine D2 and D3 receptors and antagonism at α2-adrenergic receptors.[1][2] This dual action contributes to its therapeutic efficacy in Parkinson's disease and other neurological disorders.[3] this compound, a deuterated version of Piribedil, serves as an internal standard in analytical studies, a role predicated on the principle that deuteration modifies pharmacokinetic properties without altering the fundamental mechanism of action. This guide synthesizes the available quantitative data on receptor binding affinities and functional activities, details the experimental protocols for their determination, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction to Piribedil and this compound

Piribedil is a piperazine derivative that has been in clinical use for the treatment of Parkinson's disease, particularly effective in managing tremor and other motor symptoms.[1][4] It is also prescribed for circulatory disorders.[5] Unlike many other dopamine agonists, Piribedil is a non-ergoline compound, which is associated with a lower risk of certain side effects.[1] Its therapeutic effects are primarily attributed to its interaction with the dopaminergic system in the brain, where it mimics the action of dopamine.[3]

This compound is a stable, non-radioactive, isotopically labeled form of Piribedil where eight hydrogen atoms have been replaced with deuterium. This deuteration makes this compound a valuable tool in pharmacokinetic studies, serving as an internal standard for the accurate quantification of Piribedil in biological samples using techniques like mass spectrometry.[6] The core principle behind the use of deuterated compounds in such applications is that the substitution of hydrogen with deuterium does not fundamentally alter the molecule's chemical properties or its interaction with biological targets. While deuteration can significantly impact the rate of drug metabolism (the kinetic isotope effect), the mechanism of action at the receptor level is expected to be identical to that of the non-deuterated parent compound. Therefore, the data and mechanisms described for Piribedil in this guide are directly applicable to this compound.

Pharmacological Profile of Piribedil

Piribedil exhibits a complex pharmacological profile characterized by its interactions with multiple neurotransmitter receptor systems.

Dopamine Receptor Activity

Piribedil acts as a partial agonist at dopamine D2 and D3 receptors.[1][2] This partial agonism is a key feature, as it allows for a "fine-tuning" of the dopaminergic system. In conditions of low dopamine levels, such as in Parkinson's disease, Piribedil can stimulate the receptors to produce a therapeutic effect. In contrast, in the presence of high dopamine concentrations, a partial agonist can act as a functional antagonist, preventing excessive receptor stimulation. Piribedil shows a notable affinity for both D2 and D3 receptor subtypes.[7] Some studies suggest a higher affinity for the D3 receptor subtype.[8] It has very low affinity for the dopamine D1 receptor subtype.[8]

Adrenergic Receptor Activity

In addition to its dopaminergic effects, Piribedil is also an antagonist at α2-adrenergic receptors.[3][9] This antagonistic action at presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine, which may contribute to some of the non-motor benefits of Piribedil, such as improved vigilance and cognitive function.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of Piribedil at various dopamine and adrenergic receptor subtypes.

Table 1: Piribedil Binding Affinities (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | pKi | Species | Reference |

| D2 | 130 | 6.9 | Human (cloned) | [7][10] |

| D3 | 240 | 6.6 | Human (cloned) | [7] |

| D2-like family (D2, D3, D4) | 100 - 1000 | - | Rat brain | [8] |

| D1 | > 10,000 | - | Rat brain | [8] |

Table 2: Piribedil Binding Affinities (Ki) and Functional Antagonism (pKb) at Adrenergic Receptors

| Receptor Subtype | Ki (nM) | pKi | pKb (Antagonist) | Species | Reference |

| α2A | - | 7.1 | 6.5 | Human (cloned) | [10] |

| α2B | - | 6.5 | - | Human (cloned) | [10] |

| α2C | - | 7.2 | 6.9 | Human (cloned) | [10] |

Table 3: Piribedil Functional Activity (IC50/EC50)

| Assay | Receptor Subtype | Activity (nM) | Notes | Reference |

| Inhibition of [3H]7-OH-DPAT binding (IC50) | D3 | 30 - 60 | Potent inhibition | [8] |

| Inhibition of MLL1 methyltransferase (EC50) | - | 180 | - | [11] |

Signaling Pathways

As a dopamine D2/D3 receptor agonist, Piribedil modulates intracellular signaling primarily through the Gαi/o pathway. Its antagonism at α2-adrenergic receptors also involves G protein-coupled receptor (GPCR) signaling.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like Piribedil, the following cascade is initiated:

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein.

-

Dissociation: The Gαi/o-GTP complex dissociates from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream targets, ultimately influencing neuronal excitability and gene expression.

-

Gβγ Signaling: The dissociated Gβγ subunits can also modulate the activity of various effector proteins, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes.

Caption: Dopamine D2/D3 Receptor Signaling Pathway Activated by Piribedil.

Alpha-2 Adrenergic Receptor Antagonism

As an antagonist at α2-adrenergic receptors, Piribedil blocks the inhibitory effect of endogenous norepinephrine on presynaptic nerve terminals.

-

Blockade of Receptor: Piribedil binds to presynaptic α2-adrenergic receptors without activating them.

-

Prevention of Gαi/o Activation: This prevents the binding of norepinephrine and subsequent activation of the Gαi/o pathway.

-

Disinhibition of Neurotransmitter Release: By blocking this inhibitory feedback loop, Piribedil leads to an increased release of norepinephrine from the presynaptic neuron.

Caption: Mechanism of Piribedil as an α2-Adrenergic Receptor Antagonist.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of Piribedil.

Radioligand Binding Assay for Dopamine Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of Piribedil for dopamine D2 and D3 receptors.

-

Materials:

-

Cell membranes from cells expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).

-

Test compound (Piribedil).

-

Non-specific agent (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific agent), and competitive binding (radioligand + varying concentrations of Piribedil).

-

Incubation: Add the cell membranes to each well and incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Piribedil.

-

Determine the IC50 value (the concentration of Piribedil that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay for D2/D3 Receptor Agonism

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

-

Objective: To determine the functional potency (EC50) of Piribedil as an agonist at dopamine D2/D3 receptors.

-

Materials:

-

Cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (Piribedil).

-

cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).

-

Assay buffer.

-

96-well or 384-well plates.

-

-

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: Add varying concentrations of Piribedil to the wells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of Piribedil.

-

The inhibition of forskolin-stimulated cAMP production will result in a dose-dependent decrease in the signal.

-

Determine the EC50 value (the concentration of Piribedil that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

-

Objective: To assess the ability of Piribedil to activate G proteins coupled to dopamine D2/D3 receptors.

-

Materials:

-

Cell membranes expressing the target receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure G proteins are in an inactive state at baseline).

-

Test compound (Piribedil).

-

Assay buffer containing MgCl2.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of Piribedil.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the log concentration of Piribedil.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.

-

Conclusion

Piribedil exhibits a multifaceted mechanism of action as a partial agonist at dopamine D2 and D3 receptors and an antagonist at α2-adrenergic receptors. This unique pharmacological profile underpins its clinical utility in Parkinson's disease and other neurological conditions. The deuterated analog, this compound, is a critical tool for the accurate bioanalysis of Piribedil, with the understanding that its core mechanism of action at the receptor level is identical to that of the parent compound. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important molecule.

References

- 1. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 4. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 5. piribedil [drugcentral.org]

- 6. This compound|Deuterated Dopamine Agonist [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiparkinsonian agent piribedil displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the In Vitro Application of Piribedil-D8 in Dopamine Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Piribedil-D8, a deuterated analog of the dopamine agonist Piribedil, in in vitro dopamine receptor binding studies. Piribedil-D8 serves as a valuable tool for the quantitative analysis of Piribedil's interactions with dopamine receptors, offering insights into its therapeutic mechanisms and aiding in the development of novel dopaminergic agents.

Introduction to Piribedil and Piribedil-D8

Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and an antagonist at α2-adrenergic receptors.[1] This dual action contributes to its clinical efficacy in the treatment of Parkinson's disease and other neurological disorders.[2] Piribedil-D8, a stable isotope-labeled version of Piribedil, is instrumental in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. In the context of in vitro binding assays, while Piribedil itself is typically used as the competitor ligand, Piribedil-D8 is crucial for establishing internal standards in liquid chromatography-mass spectrometry (LC-MS) based quantification methods that can be used to analyze the concentration of the unlabeled drug in stock solutions and during the experiment.

Dopamine Receptor Binding Profile of Piribedil

Piribedil exhibits a distinct selectivity profile for dopamine receptor subtypes. It demonstrates a higher affinity for D3 receptors compared to D2 receptors and has a very low affinity for the D1 receptor subtype.[3] This selectivity is a key aspect of its pharmacological action.

Quantitative Binding Data

The following table summarizes the reported in vitro binding affinities of Piribedil for various dopamine receptor subtypes. It is important to note that values may vary between studies due to different experimental conditions, such as the radioligand, tissue preparation, and assay buffer used.

| Receptor Subtype | Ligand/Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Dopamine D3 | Piribedil vs. [3H]7-OH-(R)DPAT | Rat Brain (Limbic Regions) | 30 - 60 | Not Reported | [3] |

| Dopamine D2-like (D2, D3, D4) | Piribedil vs. [3H]spiperone | Rat Brain (Various Regions) | 100 - 1000 | Not Reported | [3] |

| Dopamine D1 | Piribedil | Rat Brain | > 10,000 (>50% inhibition at 10^-5 M) | Not Reported | [3] |

| Dopamine D2 | Piribedil | Not Specified | Not Reported | 130 | Not explicitly found in search |

| Dopamine D3 | Piribedil | Not Specified | Not Reported | 240 | Not explicitly found in search |

Note: Ki values for individual D2 and D3 receptors were not explicitly found in the provided search results and are often derived from IC50 values using the Cheng-Prusoff equation, which requires the Kd of the radioligand.

Dopamine Receptor Signaling Pathways

The differential effects of Piribedil on dopamine receptor subtypes can be understood by examining their respective signaling cascades.

References

- 1. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 2. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]

- 3. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into Metabolic Fates: A Technical Guide to the Application of Deuterated Piribedil in Pathway Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated piribedil in the study of its metabolic pathways. By leveraging the kinetic isotope effect, deuterium labeling offers a powerful tool to investigate the biotransformation of this dopamine agonist, providing crucial insights for drug development and pharmacological research. This document outlines the rationale, experimental methodologies, and data interpretation associated with the use of deuterated piribedil, supported by detailed protocols and visual representations of relevant signaling pathways.

Introduction: The Rationale for Deuterating Piribedil

Piribedil, a non-ergot dopamine D2/D3 receptor agonist and α2-adrenergic antagonist, is utilized in the treatment of Parkinson's disease.[1] Understanding its metabolic fate is critical for optimizing its therapeutic window, minimizing potential drug-drug interactions, and identifying active or potentially toxic metabolites. Deuterium substitution, the replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes.[2] This "kinetic isotope effect" can slow down metabolism at specific sites in the molecule, allowing for a more detailed investigation of metabolic pathways and the identification of primary sites of metabolic attack.[3]

The primary goals of using deuterated piribedil in metabolic studies are:

-

To elucidate the primary and secondary metabolic pathways of piribedil.

-

To identify and characterize the metabolites formed.

-

To determine the enzymes responsible for its metabolism.

-

To assess the potential for metabolic switching to alternative pathways.

-

To investigate the pharmacokinetic profile of piribedil and its deuterated analogs.

Quantitative Data Presentation

While specific quantitative data comparing the metabolism of deuterated and non-deuterated piribedil is not extensively available in public literature, the following tables present a proposed framework for how such data would be structured. This is based on typical outcomes from metabolic stability and pharmacokinetic studies involving deuterated compounds.[4][5]

Table 1: In Vitro Metabolic Stability of Piribedil and Deuterated Analogs in Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Piribedil | Value | Value |

| d8-Piribedil | Hypothetically higher value | Hypothetically lower value |

Note: The hypothetical values for d8-Piribedil reflect the expected decrease in the rate of metabolism due to the kinetic isotope effect.

Table 2: Pharmacokinetic Parameters of Piribedil and d8-Piribedil in a Rat Model

| Parameter | Piribedil | d8-Piribedil |

| Cmax (ng/mL) | Value | Hypothetically higher value |

| Tmax (h) | Value | Value |

| AUC (0-t) (ng·h/mL) | Value | Hypothetically higher value |

| t½ (h) | Value | Hypothetically higher value |

| Clearance (CL) (L/h/kg) | Value | Hypothetically lower value |

Note: The hypothetical values for d8-Piribedil are based on the expected reduced clearance and consequently increased exposure (AUC) and half-life observed with many deuterated drugs.[4][5]

Experimental Protocols

This section details the methodologies for key experiments in the study of deuterated piribedil metabolism.

Synthesis of Deuterated Piribedil (d8-Piribedil)

Objective: To synthesize d8-piribedil by incorporating deuterium into the piperazine ring.

Materials:

-

Piperazine-d8 dihydrochloride

-

2-chloropyrimidine

-

Piperonyl chloride (1-(chloromethyl)-3,4-(methylenedioxy)benzene)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of 1-(2-pyrimidinyl)piperazine-d8:

-

In a round-bottom flask, dissolve piperazine-d8 dihydrochloride and 2-chloropyrimidine in DMF.

-

Add potassium carbonate as a base.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2-pyrimidinyl)piperazine-d8.

-

-

Synthesis of d8-Piribedil:

-

Dissolve the purified 1-(2-pyrimidinyl)piperazine-d8 and piperonyl chloride in a suitable solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base like potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, d8-piribedil, by column chromatography or recrystallization.

-

Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of deuterated piribedil in comparison to its non-deuterated counterpart using liver microsomes.[13][14][15][16]

Objective: To determine the half-life and intrinsic clearance of piribedil and d8-piribedil in a liver microsomal incubation.

Materials:

-

Piribedil and d8-piribedil

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally related compound not metabolized by the same enzymes)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-warm the master mix to 37°C.

-

Initiate the reaction by adding piribedil or d8-piribedil to the master mix to a final concentration (e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method (see section 3.3).

-

Quantify the remaining parent compound (piribedil or d8-piribedil) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

-

LC-MS/MS Quantification of Piribedil and d8-Piribedil

This protocol is based on a published method for the sensitive quantification of piribedil and its deuterated internal standard in plasma.[17][18][19]

Objective: To quantify the concentrations of piribedil and d8-piribedil in biological matrices.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Phenomenex Gemini 150 x 4.6 mm, 5 µm).[18]

-

Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer and acetonitrile.[18]

-

Flow Rate: 1 mL/min.[18]

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Sample Preparation (Plasma):

-

To a plasma sample, add an internal standard (if different from the analyte being quantified).

-

Precipitate proteins by adding cold acetonitrile.

-

Vortex and centrifuge the samples.

-

Inject the supernatant into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

The pharmacological effects of piribedil are mediated through its interaction with dopamine D2/D3 receptors and α2-adrenergic receptors. Understanding these pathways is crucial for interpreting the results of metabolic studies.

Dopamine D2/D3 Receptor Signaling Pathway

Piribedil acts as an agonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[20][21][22][23][24]

Caption: Piribedil activates D2/D3 receptors, leading to inhibition of cAMP production.

Alpha-2 Adrenergic Receptor Antagonism

As an antagonist at α2-adrenergic receptors, piribedil blocks the inhibitory effect of these presynaptic autoreceptors, leading to an increased release of norepinephrine. These receptors are also coupled to Gi proteins.[25][26][27][28][29]

Caption: Piribedil blocks presynaptic α2-adrenergic receptors, enhancing norepinephrine release.

Experimental Workflow for Metabolic Stability Analysis

The following diagram illustrates the logical flow of an in vitro metabolic stability study.

Caption: Workflow for determining the in vitro metabolic stability of deuterated piribedil.

Conclusion

The use of deuterated piribedil presents a valuable strategy for in-depth investigation of its metabolic pathways. By slowing down key metabolic processes, researchers can more readily identify metabolites, pinpoint sites of enzymatic action, and gain a clearer understanding of the drug's pharmacokinetic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for designing and interpreting studies aimed at elucidating the metabolic fate of piribedil. While direct comparative data for deuterated piribedil remains to be published, the principles and methodologies outlined here, drawn from established practices in drug metabolism research, provide a clear path forward for scientists in this field.

References

- 1. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic method of piribedil - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106432212A - Synthetic method of piribedil - Google Patents [patents.google.com]

- 8. CN1884280A - Process for the preparation of piribedil - Google Patents [patents.google.com]

- 9. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. nuvisan.com [nuvisan.com]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 25. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. youtube.com [youtube.com]

- 28. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 29. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Piribedil D8 in Advancing Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil, a non-ergot dopamine agonist, is a crucial therapeutic agent in the management of Parkinson's disease, addressing both motor and non-motor symptoms.[1][2][3] Its mechanism of action primarily involves the stimulation of dopamine D2 and D3 receptors.[2][4] To facilitate robust and accurate research in the development and clinical monitoring of Piribedil, a stable isotope-labeled internal standard, Piribedil D8, has been synthesized. This deuterated analog serves as an indispensable tool in bioanalytical methodologies, particularly in pharmacokinetic and pharmacodynamic studies, ensuring the precision and reliability of quantitative analyses.[4][5] This technical guide provides an in-depth overview of the applications of this compound in Parkinson's disease research, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological and experimental workflows.

Core Application: Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Piribedil in biological matrices, such as human plasma.[4][6][7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[8][9] This minimizes analytical variability and corrects for matrix effects, leading to highly accurate and precise measurements.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the determination of Piribedil in human plasma using this compound as an internal standard.[6][7]

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Calibration Curve Range | 3.4–5952 pg/mL |

| Lower Limit of Quantification (LLOQ) | 3.42 pg/mL[4] |

Table 2: Precision and Accuracy

| Parameter | Intra-day | Inter-day |

| Precision (CV%) | 2.45–9.94% | 2.14–5.47%[4][6][7] |

| Accuracy (% Recovery/Bias) | 92.78–99.97% | 95.73–101.99%[4][6][7] |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Piribedil | 96.94%[4][6][7] |

| This compound (Internal Standard) | 111.18%[4][6][7] |

Table 4: Pharmacokinetic Parameters of Piribedil (50 mg prolonged-release tablet)

| Parameter | Mean ± SD |

| Cmax (pg/mL) | 350.91 ± 199.49[7] |

| Tmax (h) | 10.87 ± 10.95[7] |

| AUC0-t (pg·h/mL) | 4618.12 ± 3299.34[7] |

| AUC0-∞ (pg·h/mL) | 4080 ± 3028.12[7] |

Experimental Protocols

A detailed methodology for the quantification of Piribedil in human plasma using this compound is outlined below. This protocol is based on established and validated LC-MS/MS methods.[6][7]

Sample Preparation: Protein Precipitation

-

Aliquot Plasma: Transfer a precise volume of human plasma (e.g., 100 µL) into a clean microcentrifuge tube.

-

Spike Internal Standard: Add a small, precise volume of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.

-

Precipitate Proteins: Add a specific volume of a protein precipitating agent, such as acetonitrile (e.g., 300 µL).

-

Vortex: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 × 4.6 mm, 5 µm) is commonly used.[6][7]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical isocratic elution might be 75% ammonium acetate buffer and 25% acetonitrile.[6][7]

-

Flow Rate: A constant flow rate, for instance, 1 mL/min.[6][7]

-

Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected onto the column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Piribedil and this compound are monitored.[6][7]

Visualizations: Signaling Pathways and Experimental Workflows

Piribedil's Mechanism of Action in Parkinson's Disease

Piribedil acts as a D2 and D3 dopamine receptor agonist.[2][4] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, causing motor symptoms. Piribedil directly stimulates the post-synaptic dopamine receptors, thereby mimicking the effect of dopamine and alleviating these symptoms.

Caption: Piribedil's agonistic action on postsynaptic D2/D3 dopamine receptors.

Experimental Workflow for Piribedil Quantification

The following diagram illustrates the typical workflow for the bioanalytical quantification of Piribedil in plasma samples using this compound.

Caption: Workflow for Piribedil quantification in plasma using this compound.

Conclusion

This compound is a critical tool for researchers and drug development professionals in the field of Parkinson's disease. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Piribedil in biological matrices. This enables reliable pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring, all of which are essential for the continued development and optimal clinical use of Piribedil in treating Parkinson's disease. The detailed protocols and established quantitative parameters presented in this guide serve as a valuable resource for laboratories conducting research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 4. This compound|Deuterated Dopamine Agonist [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. public.pensoft.net [public.pensoft.net]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

The Role of Piribedil D8 in Advancing Neuropharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Piribedil D8, a deuterated analog of the dopamine agonist Piribedil. While its primary application lies in serving as a robust internal standard for analytical quantification, its properties open avenues for broader applications in neuropharmacological studies. This document outlines its core functions, details relevant experimental protocols, and presents key data to facilitate its effective use in research and development.

Core Applications of this compound in Neuropharmacology

This compound is a stable, isotopically labeled version of Piribedil, a non-ergot dopamine D2/D3 receptor partial agonist and α2-adrenergic antagonist used in the treatment of Parkinson's disease.[1][2] The substitution of eight hydrogen atoms with deuterium on the piperazine ring provides a distinct mass signature, making it an invaluable tool in neuropharmacological research, primarily in the following roles:

-

Internal Standard in Bioanalytical Methods: The most prevalent use of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Its chemical similarity to Piribedil ensures it behaves nearly identically during sample extraction, chromatographic separation, and ionization, thus effectively correcting for variability and enhancing the accuracy and precision of Piribedil quantification in biological matrices.[1]

-

Metabolic Stability and Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic profile of a drug by slowing the rate of enzymatic metabolism at the site of deuteration (the kinetic isotope effect). While not extensively documented for this compound, this property could be exploited in metabolic stability assays to investigate the metabolic pathways of Piribedil. By comparing the metabolism of Piribedil and this compound, researchers can gain insights into the specific sites of metabolic attack.

-

Potential Tracer in In Vivo Studies: Although not yet widely reported, deuterated compounds are increasingly being explored as tracers in in vivo studies, including Positron Emission Tomography (PET) imaging, to improve metabolic stability and imaging characteristics.[3] this compound could potentially be used to trace the distribution and metabolism of Piribedil in preclinical models, offering a non-radioactive alternative for certain applications.

Experimental Protocols

Quantification of Piribedil in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of Piribedil in human plasma.[1][4]

Objective: To accurately quantify the concentration of Piribedil in human plasma samples.

Materials:

-

Piribedil and this compound analytical standards

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (ultrapure)

-

C18 Phenomenex Gemini column (150 × 4.6mm, 5 µm) or equivalent

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Workflow Diagram:

In Vitro Dopamine D2/D3 Receptor Binding Assay

This generalized protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Piribedil) for dopamine D2/D3 receptors. This compound could be used as a competitor in such assays to compare its binding affinity to the non-deuterated form.

Objective: To determine the inhibitory concentration (IC50) of a test compound at dopamine D2/D3 receptors.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors

-

Radioligand (e.g., [3H]Spiperone or [3H]7-OH-DPAT)

-

Test compound (Piribedil or this compound)

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation:

-

In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Diagram:

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in bioanalytical methods and the receptor binding properties of its parent compound, Piribedil.

Table 1: LC-MS/MS Method Validation Parameters for Piribedil Quantification using this compound as Internal Standard

| Parameter | Value | Reference |

| Linearity Range | 3.4–5952 pg/mL | [1][4] |

| Lower Limit of Quantification (LLOQ) | 3.4 pg/mL | [1] |

| Intra-day Precision (%CV) | 2.45–9.94% | [1][4] |

| Inter-day Precision (%CV) | 2.14–5.47% | [1][4] |

| Intra-day Accuracy (% Recovery) | 92.78–99.97% | [1][4] |

| Inter-day Accuracy (% Recovery) | 95.73–101.99% | [1][4] |

| Recovery of Piribedil | 96.94% | [1][4] |

| Recovery of this compound (IS) | 111.18% | [1][4] |

| Retention Time of Piribedil | ~3.98 min | [1] |

| Retention Time of this compound | ~3.62 min | [1] |

Table 2: In Vitro Receptor Affinity of Piribedil

| Receptor Subtype | Ligand | IC50 (nM) | Brain Region | Reference |

| Dopamine D3 | [3H]7-OH-DPAT | 30 - 60 | Islands of Calleja | [5] |

| Dopamine D2-like family | [3H]Spiperone | 100 - 1000 | Caudate putamen, Olfactory tubercles, Nucleus accumbens | [5] |

| Dopamine D1 | - | > 10,000 | - | [5] |

Conclusion

This compound is a critical tool for the precise and accurate quantification of Piribedil in biological samples, underpinning essential pharmacokinetic and bioequivalence studies. Its role as an internal standard is well-established and validated. While its direct application in mechanistic neuropharmacological studies is less documented, the inherent properties of deuterated compounds suggest potential for its use in metabolic pathway elucidation and as a stable tracer in in vivo research. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this compound into their neuropharmacological investigations, ultimately contributing to a deeper understanding of dopaminergic systems and the development of improved therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Picogram-Level Quantification of Piribedil in Human Plasma by LC-MS/MS Method Using SCEIX QTRAP® 5500 System: Applicati… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Effect of piribedil and its metabolite, S584, on brain lipid peroxidation in vitro and in vivo [ouci.dntb.gov.ua]

- 5. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Piribedil D8 in Biological Matrices: A Technical Overview

An in-depth guide for researchers and drug development professionals on the stability of the deuterated internal standard of Piribedil in human plasma, with considerations for other biological matrices.

This technical guide provides a comprehensive overview of the stability of Piribedil D8, a commonly used internal standard in the bioanalysis of the anti-Parkinson's agent Piribedil. A thorough understanding of the stability of an analyte and its deuterated analogue in biological matrices is crucial for the development of robust and reliable bioanalytical methods, ensuring accurate pharmacokinetic and toxicokinetic assessments. This document summarizes key stability data in human plasma, outlines the experimental protocols for stability assessment, and visualizes the analytical workflow and the pharmacological signaling pathway of Piribedil.

Quantitative Stability Data in Human Plasma

The stability of Piribedil has been rigorously evaluated in human plasma under various storage and handling conditions. As this compound is a stable isotope-labeled internal standard, its stability is expected to be comparable to that of Piribedil. The following tables summarize the stability data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

Table 1: Short-Term and Post-Preparative Stability of Piribedil in Human Plasma [1][2]

| Stability Condition | Matrix | Temperature | Duration | Analyte Concentration (pg/mL) | Accuracy (%) | Precision (% CV) |

| Benchtop (Short-Term) | Human Plasma | Room Temperature | 24 hours | Low QC | 95.73 - 101.99 | 2.14 - 5.47 |

| High QC | 95.73 - 101.99 | 2.14 - 5.47 | ||||

| Autosampler | Processed Extract | 25°C | 48 hours | Low QC | 92.78 - 99.97 | 2.45 - 9.94 |

| High QC | 92.78 - 99.97 | 2.45 - 9.94 | ||||

| Post-Preparative | Processed Extract | Instrumentation Room | 24 hours | Low QC | 92.78 - 99.97 | 2.45 - 9.94 |

| High QC | 92.78 - 99.97 | 2.45 - 9.94 |

Table 2: Freeze-Thaw and Long-Term Stability of Piribedil in Human Plasma [1][2]

| Stability Condition | Matrix | Temperature | Duration/Cycles | Analyte Concentration (pg/mL) | Accuracy (%) | Precision (% CV) |

| Freeze-Thaw | Human Plasma | -70°C to Room Temperature | 5 Cycles | Low QC | 95.73 - 101.99 | 2.14 - 5.47 |

| High QC | 95.73 - 101.99 | 2.14 - 5.47 | ||||

| Long-Term | Human Plasma | -70°C | 11 Days | Low QC | 95.73 - 101.99 | 2.14 - 5.47 |

| High QC | 95.73 - 101.99 | 2.14 - 5.47 |

Experimental Protocols

The stability of Piribedil and its deuterated internal standard, this compound, is typically assessed as part of the bioanalytical method validation process, following guidelines from regulatory agencies such as the FDA and EMA.[1][3]

Methodology for Stability Assessment in Human Plasma

A validated LC-MS/MS method was utilized to determine the concentration of Piribedil in human plasma samples.[1][2][4]

1. Sample Preparation:

-

Extraction: Protein precipitation is a common and efficient method for extracting Piribedil from plasma.[1][2] Acetonitrile is added to the plasma sample to precipitate proteins.

-

Internal Standard: A known concentration of this compound is added to all samples, including calibration standards and quality control (QC) samples, before extraction.

-

Centrifugation: The mixture is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the analyte and internal standard.

-

Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The analyte and internal standard are separated from endogenous plasma components on a C18 reverse-phase column.[1][2] An isocratic mobile phase consisting of ammonium acetate buffer and acetonitrile is typically used.[1][2]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1][2] The MRM transitions monitored are m/z 299/135 for Piribedil and m/z 307/135 for this compound.[1][2]

3. Stability Evaluation:

-

QC Samples: Stability is evaluated using low and high concentration quality control (QC) samples.

-

Benchtop Stability: QC samples are kept at room temperature for a specified period (e.g., 24 hours) before processing and analysis.[1][2]

-

Autosampler Stability: Processed QC samples are stored in the autosampler at a specific temperature (e.g., 25°C) for a defined duration (e.g., 48 hours) before injection.[1][2]

-

Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., five cycles) from the storage temperature (e.g., -70°C) to room temperature before analysis.[1][2]

-

Long-Term Stability: QC samples are stored at a low temperature (e.g., -70°C) for an extended period (e.g., 11 days) and then analyzed.[1][2]

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the typical workflow for assessing the stability of this compound in a biological matrix.

Caption: Experimental workflow for this compound stability assessment.

Signaling Pathway of Piribedil

Piribedil exerts its therapeutic effects primarily through its interaction with dopamine and adrenergic receptors. The following diagram illustrates the principal signaling pathways.

Caption: Piribedil's dual-action signaling pathway.

Stability in Other Biological Matrices: Blood and Urine

While comprehensive stability data for this compound is well-established in human plasma, there is a lack of specific published stability studies for this deuterated internal standard in whole blood and urine. However, some general principles can be applied:

-

Blood: The stability of drugs in whole blood can be more complex than in plasma due to the presence of cellular components and enzymes. It is crucial to assess the potential for enzymatic degradation and to determine if the analyte partitions into red blood cells. For Piribedil, prompt processing of blood samples to obtain plasma is recommended to minimize potential stability issues.

-

Urine: The stability of analytes in urine can be influenced by pH, temperature, and the presence of enzymes or bacteria. For Piribedil analysis in urine, it is advisable to stabilize the samples by adjusting the pH and storing them at low temperatures (e.g., -20°C or -70°C) shortly after collection.

Given the absence of specific data, it is strongly recommended that dedicated stability studies be conducted for this compound in blood and urine if these matrices are to be used for quantitative analysis. The experimental protocols would be similar to those described for plasma, with appropriate modifications for the specific matrix.

Conclusion

Piribedil and its deuterated internal standard, this compound, have demonstrated excellent stability in human plasma under a range of conditions typically encountered during sample handling, storage, and analysis. The provided data and protocols offer a solid foundation for the development and validation of bioanalytical methods for Piribedil. For analyses in other biological matrices such as blood and urine, it is imperative to conduct specific stability evaluations to ensure the integrity and reliability of the analytical results. The dual-action mechanism of Piribedil on both dopaminergic and adrenergic pathways underscores its therapeutic utility in managing the complex symptoms of Parkinson's disease.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. public.pensoft.net [public.pensoft.net]

- 3. Piribedil sustained-release tablet and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Introduction [pharmacia.pensoft.net]

- 5. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]

Piribedil-d8 as a Tracer in Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil, a non-ergot dopamine agonist, is a crucial therapeutic agent in the management of Parkinson's disease, utilized both as a monotherapy and in conjunction with levodopa to alleviate motor symptoms.[1][2][3] Its unique dual mechanism of action, involving partial agonism of dopamine D2 and D3 receptors and antagonism of alpha-2 adrenergic receptors, underpins its clinical efficacy.[1][4] In the realm of preclinical research and drug development, the accurate quantification of Piribedil in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This is where Piribedil-d8, a deuterated analog of Piribedil, serves as an indispensable tool. This technical guide provides a comprehensive overview of the role of Piribedil-d8 as a tracer, specifically as an internal standard, in preclinical research, detailing its mechanism, experimental protocols, and data analysis.

Core Concept: Piribedil-d8 as a Bioanalytical Tracer

Piribedil-d8 is the deuterium-labeled version of Piribedil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[5] In preclinical studies, Piribedil-d8 is added in a known, fixed concentration to biological samples (e.g., plasma, brain tissue) containing unknown concentrations of Piribedil. Because Piribedil-d8 is chemically identical to Piribedil, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled Piribedil by a mass spectrometer. This allows for the precise and accurate quantification of Piribedil by correcting for any analyte loss during the analytical process.

Mechanism of Action of Piribedil

Piribedil exerts its therapeutic effects through a dual mechanism of action. It primarily acts as a partial agonist at dopamine D2 and D3 receptors, mimicking the action of dopamine in the brain to compensate for the dopaminergic neuron degeneration seen in Parkinson's disease.[4] This stimulation of dopamine receptors helps to alleviate motor symptoms such as tremors, rigidity, and bradykinesia.[4] Additionally, Piribedil functions as an antagonist at alpha-2 adrenergic receptors, which enhances norepinephrine release and may contribute to improved alertness and cognitive function.[4]

Below is a diagram illustrating the signaling pathway of Piribedil.

Experimental Protocols

The use of Piribedil-d8 as an internal standard is central to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Piribedil in biological matrices. Below is a detailed methodology for a typical preclinical bioanalytical experiment.

Sample Preparation and Extraction

-

Sample Collection: Collect biological samples (e.g., rat plasma, brain homogenate) at predetermined time points following the administration of Piribedil.

-

Internal Standard Spiking: To a defined volume of the biological sample (e.g., 100 µL of plasma), add a small volume of a known concentration of Piribedil-d8 solution (e.g., 10 µL of 100 ng/mL Piribedil-d8 in methanol).

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.[6][7] Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains both Piribedil and Piribedil-d8, to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes.

The following diagram illustrates the experimental workflow for sample preparation.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample into a liquid chromatography system. A C18 column is commonly used for the separation of Piribedil and Piribedil-d8.[6][7] An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed to separate the analytes from other matrix components.[6][7]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Piribedil and Piribedil-d8 using Multiple Reaction Monitoring (MRM).[6][7][8]

-

Quantification: The peak area of the Piribedil transition is measured and normalized to the peak area of the Piribedil-d8 internal standard transition. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Piribedil and a fixed concentration of Piribedil-d8. The concentration of Piribedil in the unknown samples is then determined by interpolating the peak area ratio against the calibration curve.

Data Presentation

Quantitative data from bioanalytical method validation studies are crucial for assessing the reliability and robustness of the assay. The tables below summarize typical validation parameters for an LC-MS/MS method for Piribedil quantification using Piribedil-d8 as an internal standard, based on published literature.[6][7][8]

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| Column | C18 Phenomenex Gemini (150 x 4.6mm, 5 µm)[6][7] |

| Mobile Phase | 75% Ammonium Acetate Buffer (10 mM) and 25% Acetonitrile[6][7] |

| Flow Rate | 1 mL/min[6][7] |

| Run Time | 5 min[6][7] |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion Electrospray (ESI+)[6][7][8] |

| MRM Transition (Piribedil) | m/z 299/135[6][7][8] |

| MRM Transition (Piribedil-d8) | m/z 307/135[6][7][8] |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 3.4 - 5952 pg/mL[6][7][8] |

| Precision (%RSD) | |

| Intra-day | 2.45 - 9.94%[6][7][8] |

| Inter-day | 2.14 - 5.47%[6][7][8] |

| Accuracy (% Bias) | |

| Intra-day | 92.78 - 99.97%[6][7][8] |

| Inter-day | 95.73 - 101.99%[6][7][8] |

| Recovery | |

| Piribedil | 96.94%[6][7][8] |

| Piribedil-d8 (IS) | 111.18%[6][7][8] |

| Stability | |

| Bench-top (24h) | Stable[6][7] |

| Autosampler (48h) | Stable[6][7] |

| Freeze-Thaw Cycles (5) | Stable[6][7] |

| Long-term Freezer (-70°C, 11 days) | Stable[6][7] |

Conclusion

Piribedil-d8 is a critical tool in the preclinical evaluation of Piribedil. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Piribedil in complex biological matrices. The detailed experimental protocols and robust validation data presented in this guide underscore the reliability of this approach. For researchers and scientists in drug development, a thorough understanding of the application of Piribedil-d8 is essential for conducting high-quality preclinical studies that can effectively inform clinical development and therapeutic use of Piribedil.

References

- 1. Piribedil D8|Deuterated Dopamine Agonist [benchchem.com]

- 2. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 4. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]

- 8. public.pensoft.net [public.pensoft.net]

Methodological & Application

Application Note: High-Throughput Analysis of Piribedil in Human Plasma using Piribedil-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piribedil is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and in managing cognitive and motor deficits. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, simple, and rapid LC-MS/MS method for the quantification of piribedil in human plasma, employing piribedil-d8 as an internal standard to ensure accuracy and precision. The use of a deuterated internal standard is a best practice in quantitative LC-MS/MS, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrumental variability.[1][2]

Experimental Protocols

Materials and Reagents

-

Analytes: Piribedil and its deuterated internal standard (IS), Piribedil-d8, were sourced from ALSACHIM (Illkirch-Graffenstaden, France).[3]

-

Solvents: LC-MS grade methanol, acetonitrile, and water were obtained from Merck (Darmstadt, Germany).[3]

-

Buffers: Ammonium acetate and acetic acid were procured from Merck and ISOLAB (Eschau, Germany), respectively.[3]

-

Biological Matrix: Human K2EDTA plasma was obtained from the Pharmaceutical Research Unite (PRU) clinical site (Amman, Jordan).[3]

Instrumentation and Conditions

A Shimadzu HPLC-LCMS 8060 system equipped with a triple quadrupole mass analyzer was used for this analysis.[3]

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Shimadzu LCMS 8060 |

| Analytical Column | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 75% Ammonium Acetate Buffer (10 mM) and 25% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Run Time | 5.0 minutes |

| Autosampler Temperature | 4 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Piribedil: 299 -> 135 m/zPiribedil-d8 (IS): 307 -> 135 m/z |

| Gas | Nitrogen (Desolvation Gas) at a flow rate of 3 L/min |

| Software | Lab solution software, version 5.9.1 from Shimadzu |

Standard and Quality Control Sample Preparation

-

Stock Solutions: Primary stock solutions of Piribedil and Piribedil-d8 were prepared in methanol at a concentration of 0.2 µg/mL.[3]

-

Working Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with the mobile phase.

-